4-(Tert-butoxy)-3-fluorophenol
Description
4-(Tert-butoxy)-3-fluorophenol is a substituted phenol derivative featuring a fluorine atom at the 3-position and a bulky tert-butoxy group at the 4-position of the aromatic ring. The tert-butoxy group enhances steric hindrance and lipophilicity, while the fluorine atom introduces electronegativity, influencing electronic properties such as acidity and resonance stabilization . This compound is typically synthesized via nucleophilic substitution or protective group strategies, as exemplified by the use of fluorenylmethyloxycarbonyl (Fmoc) chloride in related tert-butoxy-containing benzoic acid derivatives (e.g., 85% yield achieved for a structurally similar compound) .
Properties
Molecular Formula |
C10H13FO2 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
3-fluoro-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13FO2/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6,12H,1-3H3 |
InChI Key |
KLILYKMJRDSWIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxy)-3-fluorophenol typically involves the etherification of 4-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid or a quaternary ammonium salt . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the preparation of this compound can be achieved through a continuous flow process using microreactor systems. This method offers advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-(Tert-butoxy)-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(tert-butoxy)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group and the fluorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition or activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-(tert-butoxy)-3-fluorophenol and analogous compounds from the literature:
Key Observations :
Steric and Electronic Effects: The tert-butoxy group in this compound provides greater steric hindrance compared to smaller substituents (e.g., methoxy in –6). This reduces reactivity in nucleophilic aromatic substitution but enhances stability . Fluorine’s electronegativity increases acidity relative to non-fluorinated analogs, though less so than nitro- or cyano-substituted phenols (e.g., 4-(3,5-difluoro-4-nitrophenyl)-3-fluorophenol in ) .
Material Science Applications: Fluorinated phenols in demonstrate utility in ferroelectric nematic materials due to their polarizable aromatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
